molecular formula C10H12BrNO2 B12280514 (3R)-3-amino-4-(2-bromophenyl)butanoic acid

(3R)-3-amino-4-(2-bromophenyl)butanoic acid

Cat. No.: B12280514
M. Wt: 258.11 g/mol
InChI Key: GKIOKKDLKBJXIS-MRVPVSSYSA-N
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Description

(3R)-3-amino-4-(2-bromophenyl)butanoic acid is an organic compound that features an amino group, a bromophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(2-bromophenyl)butanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can produce phenyl derivatives.

Scientific Research Applications

(3R)-3-amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-amino-4-(2-bromophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-(2-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (3R)-3-amino-4-(2-fluorophenyl)butanoic acid: Similar structure but with a fluorine atom instead of bromine.

    (3R)-3-amino-4-(2-iodophenyl)butanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3R)-3-amino-4-(2-bromophenyl)butanoic acid imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(3R)-3-amino-4-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

GKIOKKDLKBJXIS-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br

Origin of Product

United States

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